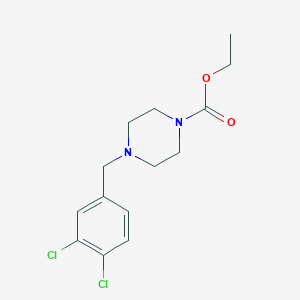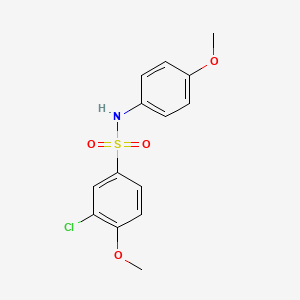![molecular formula C19H21N3O5 B5751255 N'-{[(4-tert-butylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5751255.png)
N'-{[(4-tert-butylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-{[(4-tert-butylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound is also known as BAY 41-2272 and is a potent activator of the enzyme soluble guanylate cyclase (sGC).
Wirkmechanismus
The mechanism of action of N'-{[(4-tert-butylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide involves the activation of the enzyme sGC. This enzyme is responsible for the production of cyclic guanosine monophosphate (cGMP), which plays a crucial role in various physiological processes. Activation of sGC by this compound leads to an increase in cGMP levels, which in turn leads to vasodilation and anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase cGMP levels, which leads to vasodilation and anti-inflammatory effects. Additionally, it has been shown to inhibit platelet aggregation and reduce oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N'-{[(4-tert-butylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide in lab experiments is its potency as an sGC activator. This makes it an ideal compound for studying the physiological effects of cGMP. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in experiments.
Zukünftige Richtungen
There are several future directions related to N'-{[(4-tert-butylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide. One potential direction is the development of novel sGC activators with improved solubility and potency. Additionally, further research is needed to investigate the potential applications of this compound in the treatment of various diseases, including pulmonary hypertension and inflammatory bowel disease. Finally, the potential use of this compound as a research tool for studying the physiological effects of cGMP should be further explored.
Synthesemethoden
The synthesis of N'-{[(4-tert-butylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide involves the reaction of 4-tert-butylphenol with acetic anhydride to form 4-tert-butylphenoxyacetic acid. This intermediate is then reacted with 3-nitrobenzenesulfonyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with guanidine to form this compound. The overall yield of this synthesis method is around 50%.
Wissenschaftliche Forschungsanwendungen
N'-{[(4-tert-butylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide has been extensively studied for its potential applications in various fields of research. It has been shown to have potent vasodilatory effects and is being investigated as a potential treatment for pulmonary hypertension. Additionally, it has been shown to have anti-inflammatory effects and is being investigated as a potential treatment for inflammatory bowel disease.
Eigenschaften
IUPAC Name |
[(Z)-[amino-(3-nitrophenyl)methylidene]amino] 2-(4-tert-butylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5/c1-19(2,3)14-7-9-16(10-8-14)26-12-17(23)27-21-18(20)13-5-4-6-15(11-13)22(24)25/h4-11H,12H2,1-3H3,(H2,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTYLOPHKWWDYKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)ON=C(C2=CC(=CC=C2)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)O/N=C(/C2=CC(=CC=C2)[N+](=O)[O-])\N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{[2-(4-morpholinyl)ethyl]thio}-6-phenylnicotinonitrile](/img/structure/B5751178.png)
![N-(2-methoxy-5-methylphenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5751183.png)



![N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B5751202.png)
![1-benzyl-2-(4-methoxyphenyl)-3-{[1-(4-nitrophenyl)ethylidene]amino}-4-imidazolidinone](/img/structure/B5751204.png)

![4-benzyl-1-[2-(ethylthio)benzoyl]piperidine](/img/structure/B5751219.png)

![N-ethyl-2-(4-methylphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5751241.png)



